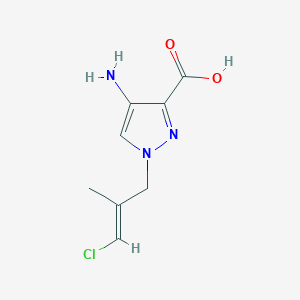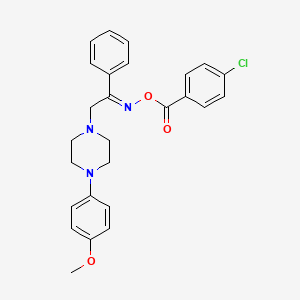
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime is a complex organic compound that features a piperazine ring, a phenyl group, and a chlorobenzoyl oxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime typically involves multiple stepsThe final step involves the formation of the oxime by reacting the intermediate with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or phenyl rings.
Applications De Recherche Scientifique
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative used as a building block in organic synthesis.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(4-chlorobenzoyl)oxime is unique due to the presence of the chlorobenzoyl oxime moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C26H26ClN3O3 |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
[(E)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C26H26ClN3O3/c1-32-24-13-11-23(12-14-24)30-17-15-29(16-18-30)19-25(20-5-3-2-4-6-20)28-33-26(31)21-7-9-22(27)10-8-21/h2-14H,15-19H2,1H3/b28-25- |
Clé InChI |
VYQXDPFSUZXPNU-FVDSYPCUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
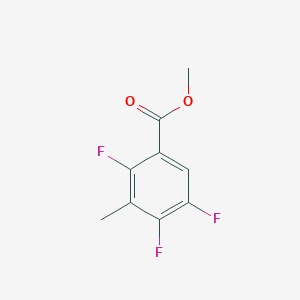
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
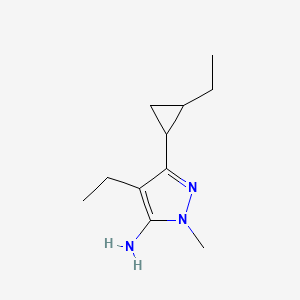
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
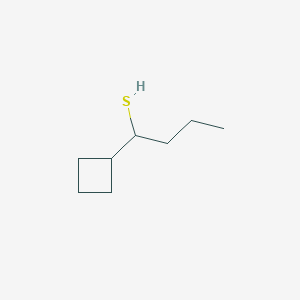

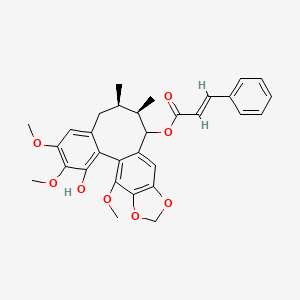
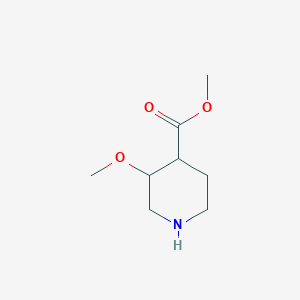
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
